molecular formula C9H14N2O B1473892 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde CAS No. 1547222-20-7

2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1473892
CAS No.: 1547222-20-7
M. Wt: 166.22 g/mol
InChI Key: HJMHZDMKMDXNDJ-UHFFFAOYSA-N
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Description

2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of 3,5-diethyl-1H-pyrazole with an appropriate aldehyde under controlled conditions. One common method is the condensation reaction between 3,5-diethyl-1H-pyrazole and acetaldehyde in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(3,5-diethyl-1H-pyrazol-1-yl)ethanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde: Similar structure but with methyl groups instead of ethyl groups.

    2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde group.

Uniqueness

2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-8-7-9(4-2)11(10-8)5-6-12/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMHZDMKMDXNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde
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2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde
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Reactant of Route 6
2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde

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